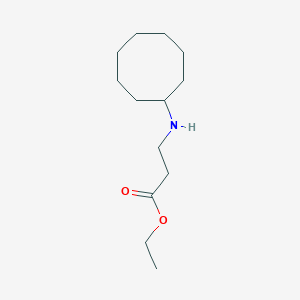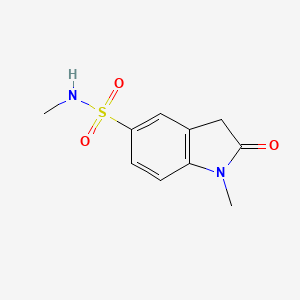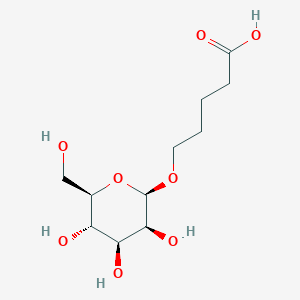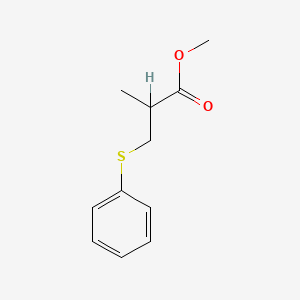
Methyl 2-(cyclopentyl(methyl)amino) acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(cyclopentyl(methyl)amino) acetate, also known as MCPMA, is an organic compound commonly used in chemistry laboratories. It is an important synthetic intermediate used to synthesize a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. MCPMA is also widely used in scientific research, as it has a wide range of applications in the fields of biochemistry and physiology.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(cyclopentyl(methyl)amino) acetate is widely used in scientific research, as it has a wide range of applications in the fields of biochemistry and physiology. It is used in the study of enzyme kinetics, as it can be used to investigate the rate of enzyme-catalyzed reactions. It is also used as a substrate for the study of enzyme-inhibitor interactions, as it can be used to determine the mechanism of action of various inhibitors. Additionally, this compound is used in the study of enzyme structure and function, as it can be used to investigate the interaction between enzymes and their substrates.
Wirkmechanismus
Methyl 2-(cyclopentyl(methyl)amino) acetate acts as a substrate for various enzymes, such as cytochrome P450 and monoamine oxidase. It is believed that this compound is first oxidized by the enzyme, resulting in the formation of an intermediate compound. This intermediate compound is then further oxidized by the enzyme to form the final product. The mechanism of action of this compound is not fully understood, but it is believed that it is involved in the regulation of enzyme activity.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as monoamine oxidase and cytochrome P450. Additionally, this compound has been shown to have an inhibitory effect on the growth of certain bacteria, such as E. coli and S. aureus. It has also been shown to have an inhibitory effect on the growth of certain fungi, such as Candida albicans.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 2-(cyclopentyl(methyl)amino) acetate is a widely used compound in chemistry laboratories, and it has a variety of advantages and limitations for lab experiments. One of the main advantages of this compound is its low cost and easy availability. Additionally, this compound is relatively stable and has a long shelf life. However, this compound is highly flammable and can be toxic if inhaled. It is also a volatile compound and can easily evaporate, making it difficult to store.
Zukünftige Richtungen
Methyl 2-(cyclopentyl(methyl)amino) acetate has a wide range of applications in scientific research, and there are a number of potential future directions for its use. One potential future direction is to investigate its potential as a therapeutic agent. Additionally, this compound could be used to study the effects of various drugs on enzyme activity and enzyme-inhibitor interactions. Furthermore, this compound could be used to investigate the effects of various environmental factors on enzyme activity and enzyme-inhibitor interactions. Finally, this compound could be used to investigate the effects of various drugs on the growth of bacteria, fungi, and other microorganisms.
Synthesemethoden
Methyl 2-(cyclopentyl(methyl)amino) acetate is synthesized through a three-step reaction process. The first step involves the reaction of cyclopentanone with methylmagnesium bromide to form an intermediate, which is then reacted with ethyl amine to form the final product. This reaction is performed in an inert atmosphere, such as nitrogen, in the presence of a base, such as sodium hydroxide. The final product is then recovered by distillation.
Eigenschaften
IUPAC Name |
methyl 2-[cyclopentyl(methyl)amino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-10(7-9(11)12-2)8-5-3-4-6-8/h8H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLSRFHJDTSQIMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)OC)C1CCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 3-{[5-(diethylamino)pentan-2-yl]amino}propanoate](/img/structure/B6352836.png)

![Ethyl 3-{[2-(morpholin-4-yl)ethyl]amino}propanoate](/img/structure/B6352850.png)
![Ethyl 3-{[2-(diethylamino)ethyl]amino}propanoate](/img/structure/B6352858.png)
![Ethyl 3-[(2-methylcyclohexyl)amino]propanoate](/img/structure/B6352861.png)
![Ethyl 3-[(3-ethoxypropyl)amino]propanoate](/img/structure/B6352869.png)
![Ethyl 3-[(3-methylbutan-2-yl)amino]propanoate](/img/structure/B6352876.png)






![1-{[(Butan-2-yl)amino]methyl}naphthalen-2-ol](/img/structure/B6352943.png)